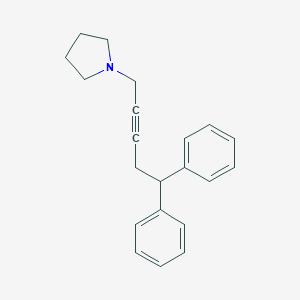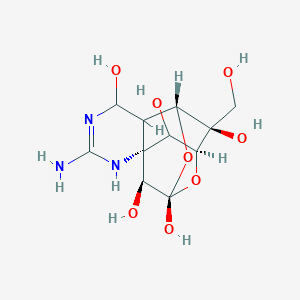![molecular formula C20H23NO B220215 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in the scientific research community. MAB-CHMINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Mécanisme D'action
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates it, leading to a cascade of downstream effects. This activation of the CB1 receptor results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the feelings of pleasure and reward associated with drug use.
Biochemical and Physiological Effects:
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has also been shown to have effects on the immune system, including the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the receptor's function. It is also relatively easy to synthesize, allowing for large-scale production. However, 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has limitations as well. It has been shown to have toxic effects on the liver and kidneys, and its use in animal studies has been associated with adverse effects on behavior and cognition.
Orientations Futures
There are several future directions for research on 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor, which could lead to the development of safer and more effective drugs for the treatment of various conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, which could inform public health policies and interventions. Additionally, research on the effects of synthetic cannabinoids on the immune system could lead to the development of new treatments for autoimmune diseases.
Méthodes De Synthèse
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol is synthesized by reacting 1-cyclohexyl-1H-indazole-3-carboxylic acid with methylamine and isobutylamine in the presence of a palladium catalyst. The resulting product is then acylated with 4-fluorobenzoyl chloride, followed by reduction with lithium aluminum hydride to yield 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol.
Applications De Recherche Scientifique
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has been used extensively in scientific research to study the CB1 receptor and its effects on the body. It has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the receptor's function. 4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol has also been used to investigate the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
Nom du produit |
4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
4-[methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H23NO/c1-17(2)21(3)16-10-15-20(22,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,17,22H,16H2,1-3H3 |
Clé InChI |
XJSGWHDXBKMGSY-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(C)N(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



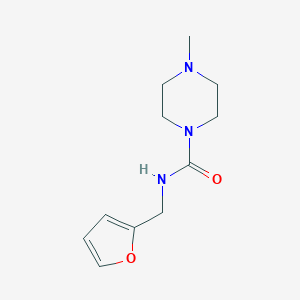
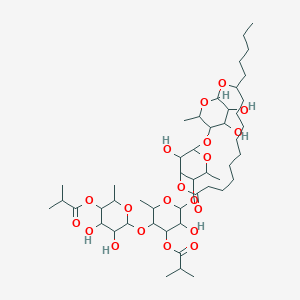
![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)
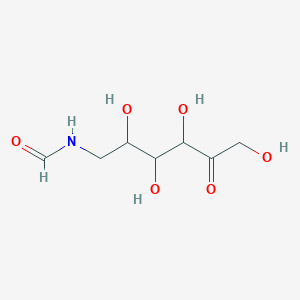
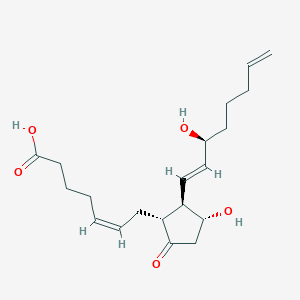
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)
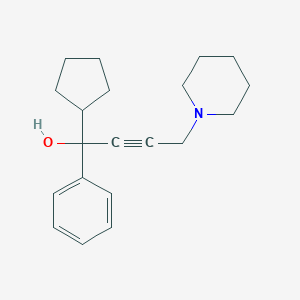
![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
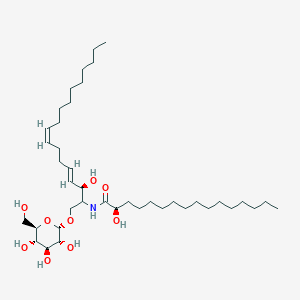
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)
